
Aliskiren-d6 Hydrochloride
Overview
Description
Aliskiren-d6 Hydrochloride (CAS: 1246815-96-2) is a deuterium-labeled analog of Aliskiren, a direct renin inhibitor with an IC50 of 1.5 nM . Its structure incorporates six deuterium atoms, replacing hydrogen at specific positions, which enables precise tracking in pharmacokinetic and metabolic studies without altering its biochemical activity . The compound retains the core features of Aliskiren, including a nonpeptide backbone with 4-methoxy-3-(3-methoxypropoxy)benzenemethanol groups, which enhance solubility and binding affinity to renin’s active site . Clinically, Aliskiren is used as an antihypertensive agent, while its deuterated form serves as a critical tool for analytical research, particularly in mass spectrometry and isotope dilution assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP-60536 D6 Hydrochloride involves the deuteration of Aliskiren. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product .
Industrial Production Methods
Industrial production of CGP-60536 D6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
CGP-60536 D6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
Scientific Research Applications
CGP-60536 D6 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Studied for its effects on renin activity and its potential role in regulating blood pressure.
Medicine: Investigated for its potential therapeutic applications in treating hypertension and related cardiovascular conditions.
Industry: Used in the development of new drugs and therapeutic agents targeting the renin-angiotensin system
Mechanism of Action
CGP-60536 D6 Hydrochloride exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved include the renin enzyme and the renin-angiotensin system pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Aliskiren Hydrochloride (CAS: 173399-03-6)
- Structure: Non-deuterated parent compound with identical functional groups.
- Mechanism : Direct renin inhibition via hydrogen bonding with active site residues (Asp38 and Tyr20) .
- Potency : IC50 of 1.5 nM, matching Aliskiren-d6 Hydrochloride .
- Applications : Approved for hypertension treatment; lacks isotopic labeling for tracer studies .
- Cost : ~¥6,014.00 (1 mg), significantly cheaper than deuterated versions .
Pepstatin A (CAS: 26305-03-3)
- Structure : Peptide-based inhibitor (Iva-Val-Val-Sta-Ala-Sta) targeting aspartic proteases.
- Mechanism : Inhibits HIV-1 protease and renin via statine residue interactions .
- Potency : Lower selectivity for renin compared to Aliskiren-d6 .
4-Methoxy-3-(3-methoxypropoxy)benzenemethanol (CAS: 172900-74-2)
- Structure : Intermediate in Aliskiren synthesis; lacks the full inhibitor backbone.
- Role : Facilitates ether and methoxy group integration into Aliskiren’s structure, enhancing solubility .
Isotopic Variants
Aliskiren-d6 Hemifumarate (CAS: N/A)
- Structure : Deuterated analog in hemifumarate salt form.
- Key Difference : Salt form alters solubility (e.g., hemifumarate vs. hydrochloride) but retains deuterium’s analytical benefits .
- Applications : Used interchangeably with this compound in metabolic studies .
[²H₃]-Aliskiren (CAS: 1134152-28-5)
- Structure : Contains three deuterium atoms (vs. six in Aliskiren-d6).
- Utility : Less common in high-precision tracer studies due to fewer labeled positions .
Pharmacokinetic and Analytical Comparisons
Key Advantages of this compound
Biological Activity
Aliskiren-d6 Hydrochloride is a deuterium-labeled derivative of Aliskiren, which functions as a direct renin inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in the management of hypertension. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and clinical implications through various research findings.
This compound is primarily recognized for its role in inhibiting renin, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS). By directly blocking renin activity, Aliskiren-d6 prevents the conversion of angiotensinogen to angiotensin I, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This mechanism results in reduced blood pressure and alleviation of hypertension-related complications.
Key Features
- Type : Direct Renin Inhibitor
- Mechanism : Inhibits renin directly, leading to decreased angiotensin II production.
- Unique Aspect : The deuterium labeling enhances stability and allows precise tracking in metabolic studies without interference from natural isotopes.
Pharmacokinetics
This compound exhibits rapid absorption following oral administration, with peak plasma concentrations achieved within 1 to 3 hours. The pharmacokinetic profile indicates that it is primarily eliminated via the hepatobiliary route as unchanged drug, with minimal oxidative metabolism by cytochrome P450 (CYP) 3A4. Its bioavailability is influenced by P-glycoprotein transport mechanisms.
Parameter | Value |
---|---|
Molecular Formula | C30H47D6N3O6•HCl |
Molecular Weight | 594.26 g/mol |
Absorption | Rapid (1-3 hours) |
Elimination Route | Hepatobiliary |
Bioavailability | Low (due to P-glycoprotein) |
Biological Activity and Efficacy
Research has demonstrated that this compound effectively reduces blood pressure in various models. In clinical trials, it has shown comparable efficacy to other antihypertensive agents such as angiotensin receptor blockers (ARBs). A systematic review indicated that doses of Aliskiren (150 mg and 300 mg) resulted in significant reductions in systolic and diastolic blood pressure compared to placebo:
Dose (mg) | Systolic BP Reduction (mm Hg) | Diastolic BP Reduction (mm Hg) |
---|---|---|
150 | -5.5 | -3.0 |
300 | -8.7 | -5.0 |
Clinical Studies and Case Reports
- Hypertension Management : In a double-blind study involving patients with mild-to-moderate hypertension, Aliskiren was well tolerated and demonstrated significant blood pressure-lowering effects when used alone or in combination with other agents like hydrochlorothiazide (HCTZ) .
- Combination Therapy : A meta-analysis highlighted that the combination of Aliskiren with HCTZ produced greater reductions in blood pressure than either agent alone. This suggests a synergistic effect that may enhance therapeutic outcomes for patients inadequately controlled on monotherapy .
- Adverse Effects : Clinical trials reported adverse effects similar to placebo, including fatigue, headache, and gastrointestinal disturbances, indicating a favorable safety profile .
Q & A
Basic Research Questions
Q. What is the mechanism of action of Aliskiren-d6 Hydrochloride in renin inhibition assays?
this compound selectively binds to the active site of renin via hydrogen bonding and steric interactions, specifically targeting residues critical for angiotensinogen cleavage. Its deuterium-labeled structure allows precise tracking in kinetic studies, enabling researchers to quantify binding affinity (e.g., using surface plasmon resonance or fluorescence quenching) while minimizing metabolic interference .
Q. How should researchers handle and store this compound to ensure stability?
Store lyophilized this compound at -20°C in airtight, light-protected containers. Reconstitute in deuterated solvents (e.g., DMSO-d6) to prevent isotopic exchange. Avoid repeated freeze-thaw cycles, and validate stability via HPLC-MS over time to confirm isotopic integrity .
Q. What safety protocols are essential when working with this compound?
Follow OSHA hazard guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reconstitution to avoid inhalation. Dispose of waste via approved hazardous chemical disposal programs, as outlined in safety data sheets for structurally similar hydrochlorides .
Q. How can isotopic labeling (deuterium) improve pharmacokinetic studies of this compound?
Deuterium labeling reduces metabolic degradation by CYP450 enzymes, extending the compound’s half-life in vivo. Use LC-MS/MS with selective ion monitoring (SIM) to distinguish deuterated analytes from endogenous molecules in plasma or tissue samples, ensuring accurate quantification .
Advanced Research Questions
Q. How do conflicting kinetic data for this compound in renin inhibition studies arise, and how can they be resolved?
Discrepancies may stem from assay conditions (e.g., pH, ionic strength) or isotopic effects altering binding kinetics. Standardize protocols using reference materials (e.g., non-deuterated Aliskiren controls) and validate results via isothermal titration calorimetry (ITC) to reconcile differences in reported IC50 values .
Q. What experimental design considerations are critical for reproducibility in this compound studies?
Predefine deuterium incorporation rates (e.g., ≥98% via NMR validation) and use internal standards (e.g., Aliskiren-13C6) to correct for matrix effects. Document batch-specific variability in solubility and purity using orthogonal techniques like NMR and chiral HPLC .
Q. How can researchers optimize synthetic routes for this compound to improve yield and isotopic purity?
Employ catalytic deuterium exchange under acidic conditions using D2O and Pt/C catalysts. Purify intermediates via column chromatography with deuterated mobile phases (e.g., CD3OD:CDCl3) to minimize proton contamination. Validate isotopic enrichment via high-resolution mass spectrometry (HRMS) .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply bootstrap resampling to assess confidence intervals and Mann-Whitney U tests for non-normal distributions. Correct for multiple comparisons using the Benjamini-Hochberg method .
Q. How can this compound be integrated into pharmacokinetic/pharmacodynamic (PK/PD) modeling?
Develop compartmental models incorporating deuterium-specific clearance rates. Use population PK approaches (e.g., NONMEM) to account for inter-individual variability. Validate models with sparse sampling data from preclinical species, cross-referenced with human hepatocyte metabolism studies .
Q. What strategies validate the specificity of this compound in complex biological matrices?
Employ stable isotope dilution assays (SIDA) with parallel reaction monitoring (PRM) on high-resolution mass spectrometers. Confirm absence of matrix interference via standard addition experiments and compare fragmentation patterns with certified reference materials .
Properties
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJUIBZAXCXFMZ-CYLGTDGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(C)C)(C(=O)N)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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